molecular formula C8H13N3O3S2 B4659002 N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide

N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide

Cat. No. B4659002
M. Wt: 263.3 g/mol
InChI Key: MQTHHTVDDHGLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thiazole derivative and has been found to possess significant biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the activity of some viral enzymes, thereby preventing the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. This compound has also been found to modulate the immune system and enhance the production of cytokines.

Advantages and Limitations for Lab Experiments

N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as a therapeutic agent.

Scientific Research Applications

N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess significant antitumor, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S2/c1-5-7(16(13,14)11(3)4)15-8(9-5)10-6(2)12/h1-4H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHHTVDDHGLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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